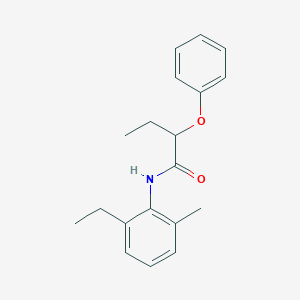
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Wirkmechanismus
The mechanism of action of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one. One direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a specific method, and its mechanism of action is not fully understood. However, studies have shown that this compound has potential as a therapeutic agent for cancer treatment and has anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Synthesemethoden
The synthesis of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one involves the reaction of 1-phenyl-1H-benzimidazole-5-carbaldehyde, morpholine, and 2-mercaptoacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have been conducted to explore the potential of this compound in these fields.
Eigenschaften
Produktname |
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one |
|---|---|
Molekularformel |
C21H19N3O2S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-1-phenylthiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-21-19-20(16-8-4-5-9-17(16)27-21)24(15-6-2-1-3-7-15)18(22-19)14-23-10-12-26-13-11-23/h1-9H,10-14H2 |
InChI-Schlüssel |
NKQTWKPQAGGXNL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Kanonische SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)



![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
